molecular formula C9H15NO4 B11716811 5-Methyl-2-azaspiro[3.3]heptane oxalate

5-Methyl-2-azaspiro[3.3]heptane oxalate

Cat. No.: B11716811
M. Wt: 201.22 g/mol
InChI Key: SWNLEMFFGJQCBC-UHFFFAOYSA-N
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Description

5-Methyl-2-azaspiro[3.3]heptane oxalate is a spirocyclic compound that features a unique bicyclic structure. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity. The oxalate salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-azaspiro[3.3]heptane oxalate typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with the reaction of tribromoneopentyl alcohol with sodium hydroxide to form an oxetane ring. This intermediate is then reacted with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is subsequently removed by sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include the formation of the oxetane ring and the subsequent cyclization to form the spiro compound. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-azaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the spiro compound .

Scientific Research Applications

5-Methyl-2-azaspiro[3.3]heptane oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane oxalate
  • 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Uniqueness

5-Methyl-2-azaspiro[3.3]heptane oxalate is unique due to its methyl substitution, which can influence its reactivity and binding properties. This distinguishes it from other spirocyclic compounds, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

7-methyl-2-azaspiro[3.3]heptane;oxalic acid

InChI

InChI=1S/C7H13N.C2H2O4/c1-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h6,8H,2-5H2,1H3;(H,3,4)(H,5,6)

InChI Key

SWNLEMFFGJQCBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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